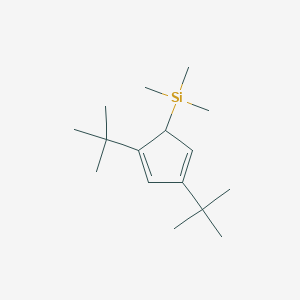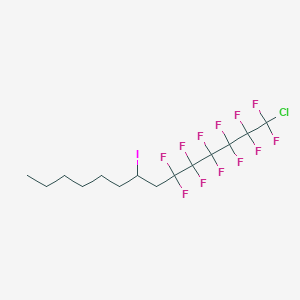
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane is a halogenated organic compound characterized by the presence of multiple fluorine atoms, a chlorine atom, and an iodine atom. This compound is part of the perfluoroalkyl iodides family, known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane typically involves the halogenation of a suitable perfluoroalkyl precursor. The process may include:
Fluorination: Introduction of fluorine atoms using reagents like cobalt trifluoride (CoF3) or elemental fluorine (F2).
Chlorination: Addition of chlorine atoms using chlorine gas (Cl2) or other chlorinating agents.
Iodination: Incorporation of iodine atoms using iodine (I2) or iodinating agents like iodine monochloride (ICl).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: Reduction of the halogen atoms to form less halogenated derivatives.
Oxidation Reactions: Oxidation to introduce oxygen-containing functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) for introducing sulfonic acid groups.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing halogen atoms.
Oxidation: Reagents like potassium permanganate (KMnO4) for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaI can yield 1-iodo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-chlorotetradecane.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other fluorinated compounds and studying halogenation reactions.
Biology: Investigated for its potential effects on biological systems and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane involves interactions with molecular targets and pathways, such as:
Molecular Targets: The halogen atoms can interact with nucleophilic sites on biomolecules, leading to modifications in their structure and function.
Pathways Involved: The compound can influence various biochemical pathways, including those related to oxidative stress and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane
- 1-Fluoro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane
- 1-Iodo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-chlorotetradecane
Uniqueness: 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane is unique due to its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity. The presence of chlorine, fluorine, and iodine atoms in the same molecule allows for diverse chemical transformations and applications.
Eigenschaften
CAS-Nummer |
118673-04-4 |
|---|---|
Molekularformel |
C14H16ClF12I |
Molekulargewicht |
574.61 g/mol |
IUPAC-Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodotetradecane |
InChI |
InChI=1S/C14H16ClF12I/c1-2-3-4-5-6-8(28)7-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(15,26)27/h8H,2-7H2,1H3 |
InChI-Schlüssel |
MQPYHONGYJMYMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)

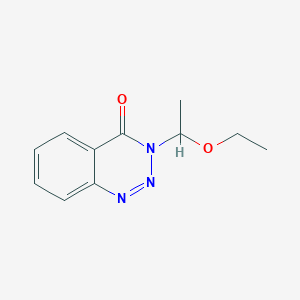
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
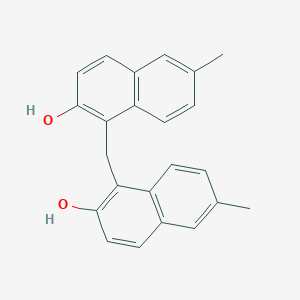
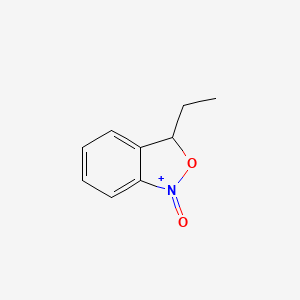

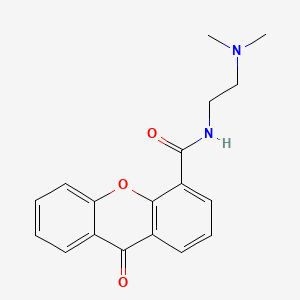
![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)
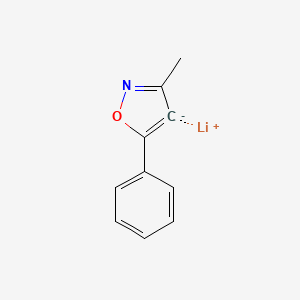
![5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14300383.png)
![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)
